Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
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Overview
Description
Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride is an organic compound that belongs to the class of bicyclic compounds. This compound is structurally significant due to its azabicyclo heptane ring system, which consists of nitrogen and oxygen heteroatoms. It plays an important role in various chemical and pharmaceutical applications, particularly due to its distinct stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride typically involves the use of starting materials that can form the azabicyclo heptane core structure. A common approach involves the intramolecular cyclization of suitable precursors that possess both nitrogen and hydroxyl functionalities. Reaction conditions are critical, with controlled temperature and pH being essential to ensure the desired stereochemistry is achieved. Solvents like acetonitrile or dichloromethane are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems to maintain consistency in product quality and yield. The process often involves the use of catalysts to improve reaction efficiency and selectivity. Purification steps include crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride undergoes a variety of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: LiAlH4 (Lithium aluminum hydride) is often used for the reduction of the ester group.
Substitution: Various nucleophiles like ammonia, primary amines, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 7-carboxylic acid derivatives.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Formation of amide or different ester derivatives.
Scientific Research Applications
Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Utilized as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique stereochemistry and functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuroscience and pharmacology.
Industry: Used in the synthesis of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The compound's bicyclic structure and functional groups enable it to fit into binding sites on target molecules, modulating their activity. Pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,4R,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Ethyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Methyl (1S,4S,6S,7R)-6-oxo-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Uniqueness
Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride stands out due to its specific stereochemistry and functional group arrangement. This makes it particularly valuable in applications where precise molecular interactions are required, such as in the design of pharmaceuticals or as a specific ligand in chemical reactions.
Properties
IUPAC Name |
methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-8(11)6-4-2-5(10)7(6)9-3-4;/h4-7,9-10H,2-3H2,1H3;1H/t4-,5+,6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJOFBNIXAEHQW-RAPQHUHKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1NC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2C[C@@H]([C@H]1NC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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